2-Bromo-5-(trifluoromethoxy)pyrazine
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Overview
Description
2-Bromo-5-(trifluoromethoxy)pyrazine is an organic compound with the molecular formula C5H2BrF3N2O It is a pyrazine derivative that contains both bromine and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-Bromo-5-(trifluoromethoxy)pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethoxy)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Trifluoromethanol: Used for introducing the trifluoromethoxy group.
Palladium Catalysts: Commonly used in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazine derivatives .
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyrazine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Bromo-5-(trifluoromethoxy)pyridine: A pyridine derivative with similar functional groups.
Uniqueness
2-Bromo-5-(trifluoromethoxy)pyrazine is unique due to the presence of both bromine and trifluoromethoxy groups on a pyrazine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, as well as potential biological activities .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBPJMXLXZEIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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